
3-(2-Methoxyethyl)-1,5,3-dithiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyethyl)-1,5,3-dithiazepane is an organic compound that belongs to the class of dithiazepanes These compounds are characterized by a seven-membered ring containing two sulfur atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-1,5,3-dithiazepane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfur-containing reagent, followed by cyclization to form the dithiazepane ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-1,5,3-dithiazepane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfur atoms or the methoxyethyl group.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-(2-Methoxyethyl)-1,5,3-dithiazepane has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-1,5,3-dithiazepane involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the dithiazepane ring can form bonds with various biological molecules, potentially affecting their function. The methoxyethyl group may also play a role in modulating the compound’s activity and interactions.
Comparison with Similar Compounds
Similar Compounds
1,5,3-Dithiazepane: Lacks the methoxyethyl group, which may result in different chemical and biological properties.
3-(2-Methoxyethyl)-1,4,3-dithiazepane: Similar structure but with a different arrangement of atoms in the ring.
3-(2-Methoxyethyl)-1,5,3-dithiazine: Contains a nitrogen atom in place of one of the sulfur atoms.
Uniqueness
3-(2-Methoxyethyl)-1,5,3-dithiazepane is unique due to the presence of the methoxyethyl group, which can influence its reactivity and interactions
Properties
Molecular Formula |
C7H15NOS2 |
|---|---|
Molecular Weight |
193.3 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-1,5,3-dithiazepane |
InChI |
InChI=1S/C7H15NOS2/c1-9-3-2-8-6-10-4-5-11-7-8/h2-7H2,1H3 |
InChI Key |
GXCKIVXLHXGOFM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CSCCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



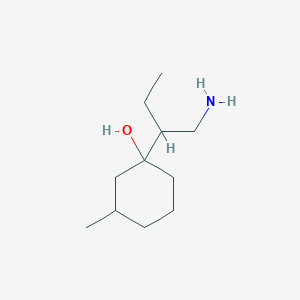
![2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13216236.png)


![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopentanamine](/img/structure/B13216256.png)
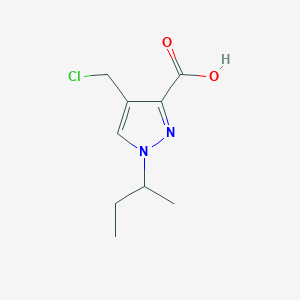
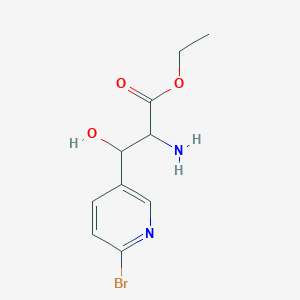


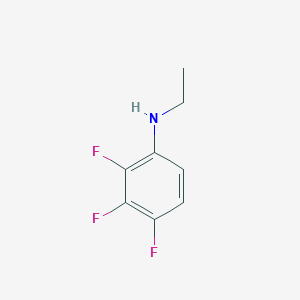
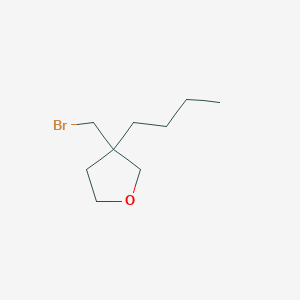

![4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B13216308.png)
